2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide
CAS No.: 896320-58-4
Cat. No.: VC7684752
Molecular Formula: C16H13N5O4S
Molecular Weight: 371.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896320-58-4 |
|---|---|
| Molecular Formula | C16H13N5O4S |
| Molecular Weight | 371.37 |
| IUPAC Name | 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C16H13N5O4S/c1-10-2-7-13-18-15(19-16(23)20(13)8-10)26-9-14(22)17-11-3-5-12(6-4-11)21(24)25/h2-8H,9H2,1H3,(H,17,22) |
| Standard InChI Key | NCVOLVMVXQYAKO-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular architecture of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is defined by its IUPAC name and condensed formula , yielding a molecular weight of 371.37 g/mol. Key structural features include:
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A pyrido[1,2-a] triazin-4-one ring system substituted at position 2 with a methyl group and at position 7 with a sulfanylacetamide side chain.
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The acetamide moiety is further functionalized with a 4-nitrophenyl group, introducing electron-withdrawing characteristics that influence reactivity.
Table 1: Physicochemical Profile
| Property | Value |
|---|---|
| CAS No. | 896320-58-4 |
| Molecular Formula | |
| Molecular Weight | 371.37 g/mol |
| SMILES | CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)N+[O-])C=C1 |
| InChI Key | NCVOLVMVXQYAKO-UHFFFAOYSA-N |
| PubChem CID | 7259002 |
Synthesis and Reaction Pathways
Synthetic routes to this compound typically involve multi-step organic reactions, as inferred from analogous pyrido-triazine derivatives . A plausible pathway involves:
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Core Formation: Construction of the pyrido[1,2-a] triazinone ring via cyclization of 2-aminopyridine precursors under acidic conditions.
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Sulfanylacetamide Conjugation: Introduction of the sulfanyl group through nucleophilic substitution, followed by amidation with 4-nitroaniline.
Table 2: Representative Reaction Conditions for Analogues
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Iodination | , , | 75 |
| Suzuki Coupling | Pd(PPh), NaHCO, dioxane | 63 |
| Compound | Target Activity | IC (µM) | Source |
|---|---|---|---|
| 2-(9-Methyl-4-oxo-triazin-2-yl)-NPh | Kinase X Inhibition | 0.45 | |
| 2-(7-Iodo-4-oxo-triazin-2-yl)-Ac | Bacterial Growth Inhibition | 12.3 |
The 4-nitrophenyl group may enhance binding affinity through π-π stacking with aromatic residues in target proteins, though verification via crystallography is needed.
Comparative Analysis with Structural Analogues
Structural variations significantly influence physicochemical and biological properties. For instance:
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Positional Isomerism: Moving the nitro group from para (CAS: 896320-58-4) to meta (CAS: 896341-31-4) reduces dipole moment by 1.2 D, altering solubility.
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Substituent Effects: Replacement of the methyl group with ethylamine (as in ) increases basicity, impacting membrane permeability.
Table 4: Structural Comparison of Triazine Derivatives
The 7-methyl-4-nitrophenyl configuration optimizes lipophilicity for blood-brain barrier penetration, suggesting CNS-targeted applications.
Research Gaps and Future Directions
Despite progress, critical unknowns persist:
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Solubility and ADME Profiles: Experimental determination of aqueous solubility and metabolic stability is essential for drug development.
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Target Identification: High-throughput screening against kinase libraries could elucidate specific molecular targets.
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Synthetic Optimization: Exploring microwave-assisted or flow chemistry approaches may improve yields beyond the current 63% benchmark .
Future studies should prioritize in vivo efficacy and toxicity assessments, leveraging the compound’s structural novelty against emerging therapeutic targets.
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